molecular formula C8H14N4O3 B2878066 Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate CAS No. 2089610-72-8

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate

Cat. No.: B2878066
CAS No.: 2089610-72-8
M. Wt: 214.225
InChI Key: QSDSEHYPTHMPMW-ZCFIWIBFSA-N
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Description

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate is a compound that features a tert-butyl group, an azido group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate with an azidating agent. Common azidating agents include sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient production method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and manganese dioxide (MnO₂).

    Reduction: Reducing agents such as LiAlH₄ or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate: A precursor in the synthesis of tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

tert-butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(13)12-4-6(5-14-12)10-11-9/h6H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDSEHYPTHMPMW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CO1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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